Cas no 1807225-23-5 (Ethyl 4-bromo-5-chloromethyl-2-cyanobenzoate)

Ethyl 4-bromo-5-chloromethyl-2-cyanobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-bromo-5-chloromethyl-2-cyanobenzoate
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- インチ: 1S/C11H9BrClNO2/c1-2-16-11(15)9-3-7(5-13)10(12)4-8(9)6-14/h3-4H,2,5H2,1H3
- InChIKey: FPBNOZIUBXOYJO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C#N)C(C(=O)OCC)=CC=1CCl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 302
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 50.1
Ethyl 4-bromo-5-chloromethyl-2-cyanobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015016749-250mg |
Ethyl 4-bromo-5-chloromethyl-2-cyanobenzoate |
1807225-23-5 | 97% | 250mg |
494.40 USD | 2021-06-18 | |
Alichem | A015016749-1g |
Ethyl 4-bromo-5-chloromethyl-2-cyanobenzoate |
1807225-23-5 | 97% | 1g |
1,445.30 USD | 2021-06-18 | |
Alichem | A015016749-500mg |
Ethyl 4-bromo-5-chloromethyl-2-cyanobenzoate |
1807225-23-5 | 97% | 500mg |
839.45 USD | 2021-06-18 |
Ethyl 4-bromo-5-chloromethyl-2-cyanobenzoate 関連文献
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
Ethyl 4-bromo-5-chloromethyl-2-cyanobenzoateに関する追加情報
Comprehensive Overview of Ethyl 4-bromo-5-chloromethyl-2-cyanobenzoate (CAS No. 1807225-23-5)
Ethyl 4-bromo-5-chloromethyl-2-cyanobenzoate (CAS No. 1807225-23-5) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, characterized by its bromine and chloromethyl substituents, serves as a versatile intermediate in the synthesis of complex molecules. Its unique structural features, including the cyano and ester functional groups, make it a valuable building block for drug discovery and material science applications.
In recent years, the demand for Ethyl 4-bromo-5-chloromethyl-2-cyanobenzoate has surged due to its role in developing small-molecule inhibitors and biologically active compounds. Researchers are particularly interested in its potential applications in kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The compound's CAS No. 1807225-23-5 is frequently searched in academic databases and patent filings, reflecting its growing importance in medicinal chemistry.
The synthesis of Ethyl 4-bromo-5-chloromethyl-2-cyanobenzoate involves multi-step organic reactions, often starting from commercially available precursors like 4-bromo-2-cyanobenzoic acid. Its chloromethyl group allows for further functionalization, enabling the creation of diverse derivatives. This adaptability aligns with the current trend in green chemistry, where researchers seek efficient and sustainable methods to modify such intermediates.
From an industrial perspective, CAS No. 1807225-23-5 is often discussed in the context of high-throughput screening and combinatorial chemistry. These techniques are essential for accelerating drug discovery, a topic frequently queried in AI-driven literature searches. The compound's cyano group also contributes to its utility in click chemistry, a field gaining traction for its modular approach to molecular assembly.
Quality control and analytical characterization of Ethyl 4-bromo-5-chloromethyl-2-cyanobenzoate rely heavily on advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound's purity and consistency, critical for reproducible research outcomes. The prominence of these analytical keywords in search engines underscores their relevance to both academic and industrial users.
Looking ahead, Ethyl 4-bromo-5-chloromethyl-2-cyanobenzoate is poised to play a pivotal role in emerging areas like proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. These innovative therapeutic modalities are among the most searched topics in contemporary pharmaceutical science, further highlighting the compound's strategic value. Its CAS No. 1807225-23-5 will likely continue appearing in cutting-edge research publications and patent applications.
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